Cyclopropyl(6-methoxypyridin-2-yl)methanamine
Description
Historical Development and Significance of Pyridyl-Amine Scaffolds in Chemical Research
The pyridine (B92270) ring, a nitrogen-bearing heterocycle, holds a distinguished position in the history of chemical and pharmaceutical research. nih.govrsc.org Its journey began with its initial isolation from picoline in 1846, and its structure was later identified by Wilhelm Korner (1869) and James Dewar (1871). nih.gov As an isostere of benzene, this scaffold is a fundamental component in over 7,000 existing drug molecules of medicinal importance. nih.govrsc.org
The significance of pyridine scaffolds is rooted in their presence in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.govrsc.org This natural prevalence hinted at their inherent biological activity and biocompatibility, prompting extensive research. In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" because its derivatives can interact with a wide variety of biological targets, leading to a diverse range of therapeutic applications. rsc.orgresearchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated, which enhances solubility and bioavailability, crucial properties for drug candidates. researchgate.netresearchgate.net
Over the decades, research has demonstrated the versatility of pyridyl-amine structures in developing agents for a vast array of diseases. researchgate.netnih.gov They form the core of drugs with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net The continuous exploration of pyridine derivatives in drug discovery highlights their enduring importance and the ongoing potential for novel therapeutic breakthroughs. researchgate.netnih.gov
Role and Impact of the Cyclopropyl (B3062369) Moiety in Designing Chemical Entities for Research
The cyclopropyl group, a three-membered carbocyclic ring, has become an increasingly valuable tool in modern medicinal chemistry. scientificupdate.comnih.gov Initially viewed as a chemical curiosity due to its significant ring strain and unique bonding, it is now strategically incorporated into drug candidates to address common challenges in drug discovery. hyphadiscovery.comnbinno.com Over the last decade, numerous new chemical entities containing a cyclopropyl group have received FDA approval, underscoring its impact. scientificupdate.com
The unique properties of the cyclopropyl ring are central to its utility. nih.govacs.org Its three carbon atoms are coplanar, and it possesses shorter, stronger carbon-carbon and carbon-hydrogen bonds compared to linear alkanes. nih.govacs.org This rigidity provides a level of conformational constraint that can help lock a molecule into a bioactive conformation, leading to more favorable and entropically efficient binding to biological targets. nbinno.comiris-biotech.de
Medicinal chemists leverage the cyclopropyl moiety for a variety of strategic advantages, including its use as a rigid alkyl linker or as an isosteric replacement for other groups like alkenes or gem-dimethyl groups. scientificupdate.comhyphadiscovery.com Its incorporation can significantly influence a molecule's properties, often leading to enhanced performance. iris-biotech.de
Table 1: Key Advantages of Incorporating a Cyclopropyl Moiety in Research Compounds
| Property Enhanced | Description | Scientific Rationale |
| Metabolic Stability | Increases resistance to metabolic breakdown, particularly oxidation by cytochrome P450 (CYP) enzymes. hyphadiscovery.comnbinno.com | The high C-H bond dissociation energy makes hydrogen abstraction, the initial step in many oxidative processes, more difficult. hyphadiscovery.com |
| Potency | Can increase the binding affinity of a molecule to its target. scientificupdate.comacs.org | The rigid structure helps to optimally position functional groups for interaction within a target's binding pocket. nbinno.comiris-biotech.de |
| Reduced Off-Target Effects | Improves selectivity for the intended biological target. scientificupdate.comacs.org | Conformational constraint reduces the likelihood of binding to unintended receptors or enzymes. semanticscholar.org |
| Physicochemical Properties | Can modulate properties like lipophilicity and pKa. nih.goviris-biotech.de | Replacing groups like isopropyl or phenyl with a cyclopropyl ring can reduce lipophilicity. iris-biotech.de |
| Brain Permeability | May increase a compound's ability to cross the blood-brain barrier. nih.govacs.org | The small size and lipophilic character can contribute to improved CNS penetration. |
Overview of Cyclopropyl(6-methoxypyridin-2-yl)methanamine's Position in Contemporary Academic Investigations
This compound emerges in the landscape of contemporary research not as a final drug product, but as a sophisticated building block or intermediate for the synthesis of more complex chemical entities. Its structure is a deliberate convergence of the historically validated pyridyl-amine scaffold and the functionally advantageous cyclopropyl moiety.
The academic interest in this specific compound is based on the synergistic potential of its components. The 6-methoxypyridin-2-yl portion provides a core structure known to interact with biological targets, such as the ATP binding pockets of kinases. vulcanchem.com The methoxy (B1213986) group can further influence binding and metabolic stability. The primary amine attached via a cyclopropyl linker offers a point for further chemical modification while benefiting from the properties imparted by the cyclopropyl ring.
In this context, this compound is investigated as a scaffold for developing novel kinase inhibitors and as a probe for neurological agents. vulcanchem.com Preclinical research has suggested an affinity for serotonin (B10506) receptors for related structures. vulcanchem.com The presence of the cyclopropyl group is intended to enhance metabolic stability and potency, addressing key hurdles in the development of new therapeutic agents. hyphadiscovery.comiris-biotech.de While extensive published research on this exact molecule is not widespread, its structural design places it firmly within modern medicinal chemistry strategies that aim to create potent, selective, and pharmacokinetically robust molecules for a variety of research applications.
Properties
IUPAC Name |
cyclopropyl-(6-methoxypyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-4-2-3-8(12-9)10(11)7-5-6-7/h2-4,7,10H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQHNAXNVAPCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252122 | |
| Record name | α-Cyclopropyl-6-methoxy-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474448-96-9 | |
| Record name | α-Cyclopropyl-6-methoxy-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474448-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Cyclopropyl-6-methoxy-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropyl(6-methoxypyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of Cyclopropyl 6 Methoxypyridin 2 Yl Methanamine
Established Synthetic Routes to Cyclopropyl(6-methoxypyridin-2-yl)methanamine
The construction of this compound can be approached through several established synthetic methodologies, primarily focusing on the formation of the crucial carbon-nitrogen bond of the amine moiety or the assembly of the core structure from key precursors.
Reductive Amination Strategies for Amine Moiety Formation
Reductive amination represents a prominent and widely utilized method for the synthesis of amines, and it is a plausible route for the preparation of this compound. This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
In a potential synthetic pathway, a suitable ketone precursor, cyclopropyl(6-methoxypyridin-2-yl)ketone, could be reacted with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt like ammonium acetate, in the presence of a reducing agent. mdpi.com
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent. |
| Sodium cyanoborohydride (NaBH₃CN) | Effective at slightly acidic pH, selective for iminium ions. |
| Sodium triacetoxyborohydride (B8407120) (STAB) | A mild and versatile reagent, often used for a wide range of substrates. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A clean and effective method, though may require higher pressures. |
The reaction conditions, including the choice of solvent (commonly methanol, ethanol, or dichloromethane), temperature, and pH, would need to be optimized to ensure efficient imine formation and subsequent reduction while minimizing side reactions.
Nucleophilic Substitution Approaches in C-N Bond Construction
Nucleophilic substitution reactions offer another viable strategy for the formation of the C-N bond in this compound. This approach would involve the displacement of a suitable leaving group on a cyclopropylmethyl precursor by an amine nucleophile or vice versa.
One potential route could involve the reaction of a halo- or sulfonyloxymethylcyclopropane derivative attached to the 6-methoxypyridin-2-yl core with an ammonia equivalent. For instance, (6-methoxypyridin-2-yl)(cyclopropyl)methanol could be converted to the corresponding bromide or tosylate, which would then be subjected to amination.
Alternatively, a nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine (B92270) ring could be envisioned, although this is generally less common for the introduction of an aminomethyl group at the 2-position. datapdf.comrsc.org
Multi-step Synthesis Protocols Utilizing Key Pyridine and Cyclopropyl (B3062369) Precursors
A more convergent and often more practical approach involves a multi-step synthesis starting from readily available pyridine and cyclopropyl building blocks. A plausible synthetic sequence could commence with a nucleophilic addition of a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide or cyclopropyllithium, to 6-methoxypyridine-2-carbonitrile. This would yield the corresponding cyclopropyl(6-methoxypyridin-2-yl)ketone. Subsequent conversion of the ketone to the amine could then be achieved via reductive amination as described previously, or through the formation of an oxime followed by reduction.
Another multi-step approach could involve the construction of the cyclopropylamine (B47189) moiety first, followed by its attachment to the pyridine ring. For example, commercially available 1-aminocyclopropanecarboxylic acid could be a starting point for the elaboration of the cyclopropylmethanamine fragment, which would then be coupled to a suitable 6-methoxypyridine precursor.
Enantioselective Synthesis and Chiral Resolution of this compound Analogues
As this compound possesses a chiral center at the carbon atom connecting the cyclopropyl and aminomethyl groups, the preparation of enantiomerically pure forms is of significant interest, particularly for pharmaceutical applications. This can be achieved through either enantioselective synthesis or chiral resolution of a racemic mixture.
For enantioselective synthesis, chiral catalysts or auxiliaries can be employed during key bond-forming reactions. For instance, the asymmetric reduction of a precursor imine could be achieved using a chiral reducing agent or a metal catalyst with a chiral ligand. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed, is another established strategy. youtube.com
Chiral resolution of a racemic mixture of this compound is a common alternative. This can be accomplished by several methods:
Formation of Diastereomeric Salts: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) forms a mixture of diastereomeric salts. google.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the individual enantiomers of the amine.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate the enantiomers of the racemic mixture directly. nih.govmdpi.com
Enzymatic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net
Advanced Derivatization and Functionalization Reactions of this compound
The presence of multiple reactive sites in this compound, namely the primary amine and the pyridine ring, allows for a wide range of derivatization and functionalization reactions to explore structure-activity relationships and synthesize novel compounds.
Strategic Modifications at the Pyridine Ring System
The 6-methoxypyridine ring offers several positions for strategic modification, which can influence the electronic properties, lipophilicity, and metabolic stability of the molecule.
Electrophilic aromatic substitution reactions on the pyridine ring are generally challenging due to the electron-withdrawing nature of the nitrogen atom. However, the methoxy (B1213986) group at the 6-position is an activating group and can direct incoming electrophiles. Halogenation, nitration, or sulfonation reactions could potentially be achieved under carefully controlled conditions.
More versatile modifications can be introduced via modern cross-coupling reactions. For instance, if a bromo or iodo substituent were present on the pyridine ring, Suzuki, Stille, or Sonogashira couplings could be employed to introduce new carbon-carbon bonds. Similarly, Buchwald-Hartwig amination could be used to introduce new nitrogen-based substituents.
Furthermore, the methoxy group itself can be a handle for functionalization. Demethylation to the corresponding pyridone is a common transformation that can open up new avenues for derivatization at the oxygen or nitrogen atom of the pyridone tautomer.
Transformations of the Primary Amine Functionality
The primary amine group in this compound is a key site for a range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Common transformations include acylation, alkylation, sulfonylation, and the formation of ureas.
Acylation, Alkylation, and Sulfonylation:
The nucleophilic nature of the primary amine readily allows for reactions with various electrophiles. While specific examples for this compound are not extensively detailed in publicly available literature, the reactivity of similar primary amines is well-established.
Acylation: The amine can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. These amide derivatives are prevalent in pharmaceutical compounds.
Alkylation: Alkylation of the primary amine can be achieved with alkyl halides, though this can sometimes lead to over-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amines.
Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. A patent for the preparation of cyclopropyl sulfonamides highlights a process that can be adapted for this transformation, emphasizing cost-efficiency and the avoidance of environmentally harmful reagents google.com. Another patent describes the synthesis of sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors, showcasing the importance of this functional group in medicinal chemistry nih.gov.
Urea (B33335) Formation:
The synthesis of ureas from primary amines is a common transformation. A patent application details the preparation of cyclopropyl urea derivatives that act as formyl peptide receptor agonists, indicating the biological relevance of this modification google.com. The general procedure involves reacting the primary amine with an isocyanate or a carbamoyl (B1232498) chloride.
| Transformation | Reagents | Product | Significance |
|---|---|---|---|
| Acylation | Acid chloride/anhydride, Base | Amide | Common in pharmaceuticals |
| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine | Controlled alkylation |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | Important in medicinal chemistry google.comnih.gov |
| Urea Formation | Isocyanate/Carbamoyl chloride | Urea | Biologically active derivatives google.com |
Chemical Alterations to the Cyclopropyl Moiety
The cyclopropane (B1198618) ring, due to its inherent ring strain, can undergo a variety of ring-opening and rearrangement reactions, providing pathways to different carbocyclic and heterocyclic systems. These transformations are often catalyzed by transition metals or promoted by acids.
Ring-Opening Reactions:
The strained C-C bonds of the cyclopropyl group are susceptible to cleavage under certain conditions.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be opened. For instance, electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal C-C bond researchgate.net. This reactivity can be exploited to introduce new functional groups.
Transition Metal-Catalyzed Ring Opening: Transition metals, particularly palladium, are known to catalyze the ring opening of cyclopropyl derivatives nih.gov. These reactions often proceed through the formation of metallacyclobutane intermediates and can be highly stereoselective. For example, palladium-catalyzed ring-opening of aryl cyclopropyl ketones can yield α,β-unsaturated ketones chemrxiv.org. Oxidative radical ring-opening/cyclization of cyclopropane derivatives is another powerful method to generate diverse molecular scaffolds beilstein-journals.org.
Ring Expansion and Rearrangement:
The cyclopropyl group can also participate in ring expansion reactions to form four- or five-membered rings. These transformations often involve the formation of a cyclopropylmethyl radical or cation, which can rearrange. The chemistry of cyclopropylmethyl radicals is well-studied, and their rapid ring-opening is often used as a mechanistic probe in chemical and enzymatic reactions beilstein-journals.org.
| Transformation | Conditions | Potential Products | Key Features |
|---|---|---|---|
| Acid-Catalyzed Ring Opening | Strong acid | Functionalized open-chain compounds | Cleavage of strained C-C bonds researchgate.net |
| Transition Metal-Catalyzed Ring Opening | Palladium or other transition metal catalysts | Unsaturated ketones, larger rings | Stereoselective transformations nih.govchemrxiv.org |
| Radical Ring Opening | Radical initiators | Rearranged and cyclized products | Formation of diverse scaffolds beilstein-journals.org |
Sustainable and Green Chemistry Methodologies in Compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve efficiency. For a molecule like this compound, this involves developing sustainable routes for the formation of both the pyridine and cyclopropane components, as well as the installation of the amine functionality.
Green Synthesis of Pyridine Derivatives:
Recent research has focused on the development of environmentally benign methods for pyridine synthesis. These include the use of nanocatalysts, microwave-assisted reactions, and aqueous media, which are recognized as safe, efficient, and high-yielding processes researchgate.netnih.govacs.org. Biocatalytic approaches are also being explored to produce substituted pyridines from renewable sources ukri.org.
Biocatalytic Synthesis of Cyclopropanes and Chiral Amines:
Biocatalysis offers a powerful tool for the stereoselective synthesis of cyclopropanes and chiral amines.
Enzyme-Catalyzed Cyclopropanation: Engineered enzymes have been shown to perform cyclopropanation with high diastereoselectivity and enantioselectivity, providing a green alternative to traditional chemical methods nih.gov.
Biocatalytic Deracemization: For the synthesis of enantiomerically pure amines, biocatalytic deracemization is a promising strategy. This can be achieved using enzymes like cyclohexylamine (B46788) oxidase or through a combination of photocatalysis and whole-cell biocatalysis chemrxiv.orgnih.gov. The deracemization of cyclopropyl ketones has also been demonstrated using Al-salen photocatalysis, offering a light-enabled route to chiral cyclopropanes nih.govresearchgate.net.
| Approach | Methodology | Advantages | Reference |
|---|---|---|---|
| Green Pyridine Synthesis | Nanocatalysts, microwave, aqueous media | Safe, efficient, high-yielding | researchgate.netnih.govacs.org |
| Biocatalytic Cyclopropanation | Engineered enzymes | High stereoselectivity | nih.gov |
| Biocatalytic Deracemization of Amines | Cyclohexylamine oxidase, photocatalysis with whole-cell biocatalysis | Enantiomerically pure amines | chemrxiv.orgnih.gov |
| Photocatalytic Deracemization of Cyclopropanes | Al-salen photocatalysis | Light-enabled, high enantioselectivity | nih.govresearchgate.net |
Structural Characterization and Advanced Spectroscopic Analysis in Research
Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
There is no specific, publicly available information detailing the development and validation of an HPLC method for the analysis of Cyclopropyl(6-methoxypyridin-2-yl)methanamine. General principles of HPLC method development for pyridine-containing compounds suggest that a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol would be a logical starting point. Detection would likely be achieved using a UV detector, leveraging the chromophoric nature of the pyridine (B92270) ring.
A hypothetical HPLC method validation, following the International Council for Harmonisation (ICH) guidelines, would involve assessing parameters such as:
Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the detector response over a specified range.
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Without experimental data, a representative data table for HPLC method validation cannot be constructed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Information regarding the analysis of this compound using GC-MS, particularly for its volatile derivatives, is not available in the surveyed literature. For a compound of this nature, direct GC-MS analysis might be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization to create a more volatile and thermally stable analogue would likely be necessary.
Common derivatization techniques for primary amines include acylation or silylation. For instance, reacting the amine with an acylating agent like trifluoroacetic anhydride (TFAA) or a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could yield a derivative suitable for GC-MS analysis.
A theoretical GC-MS analysis would involve:
Sample Preparation: Derivatization of this compound.
Gas Chromatography: Separation of the derivative on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms). The oven temperature would be programmed to ramp up to ensure the elution of the derivative.
Mass Spectrometry: Ionization of the eluted derivative (typically by electron ionization) and subsequent mass analysis to obtain a characteristic fragmentation pattern, which would serve as a fingerprint for identification.
The development of such a method would require empirical studies to determine the optimal derivatization conditions, GC column, and temperature program. In the absence of such studies, a data table of GC-MS parameters and findings cannot be provided.
Computational and Theoretical Investigations of Cyclopropyl 6 Methoxypyridin 2 Yl Methanamine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Cyclopropyl(6-methoxypyridin-2-yl)methanamine, DFT studies are instrumental in understanding its stability, reactivity, and the nature of its intramolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 6-methoxypyridine ring and the nitrogen atom of the methanamine group, due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed over the pyridine (B92270) ring, which can accept electron density. The specific energy values of these orbitals and the resulting energy gap would quantify the molecule's propensity to engage in chemical reactions.
| Parameter | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Indicates the electron-donating ability. |
| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability. |
| Energy Gap (ΔE) | (Value in eV) | Correlates with chemical reactivity and stability. |
Note: Specific energy values require dedicated DFT calculations and are not available in published literature for this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.
In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as primary sites for electrophilic interaction. The hydrogen atoms of the amine group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
For this compound, NBO analysis would reveal key intramolecular interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring. These interactions play a significant role in the molecule's conformational stability and electronic properties.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a specific protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction.
While specific targets for this compound are not defined in public literature, molecular docking studies would involve placing the molecule into the binding site of a selected protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The results would be presented as a binding energy or score, with lower values typically indicating a more favorable interaction. MD simulations would then assess the stability of the most promising docked poses.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. These descriptors can include physicochemical properties, electronic properties, and steric or topological indices.
For a series of analogues of this compound, a QSAR study could be developed if experimental biological activity data were available. The model would help in understanding which structural features are crucial for the observed activity and could guide the design of more potent compounds.
Prediction of Key Physicochemical Parameters Relevant to Research Investigations
The physicochemical properties of a compound are critical for its behavior in biological systems and its suitability as a research tool or potential therapeutic agent. These properties can be reliably predicted using computational methods.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C10H14N2O | - |
| Molecular Weight | 178.23 g/mol | - |
| XlogP | 0.8 | Computational Prediction uni.lu |
| Hydrogen Bond Donors | 1 | Computational Prediction |
| Hydrogen Bond Acceptors | 3 | Computational Prediction |
| Rotatable Bond Count | 3 | Computational Prediction |
| Topological Polar Surface Area | 48.1 Ų | Computational Prediction |
These predicted parameters provide a preliminary assessment of the molecule's "drug-likeness" and can inform experimental design. For instance, the predicted XlogP suggests a degree of lipophilicity, which influences membrane permeability and solubility.
Topological Polar Surface Area (TPSA) Calculations and Implications
The Topological Polar Surface Area (TPSA) is a critical descriptor in medicinal chemistry, quantifying the surface area of a molecule that arises from polar atoms, primarily nitrogen and oxygen. This metric is instrumental in predicting the transport properties of a compound, such as its ability to permeate cell membranes.
For this compound, the TPSA has been computationally determined to be 48.1 Ų. This value is derived from the contributions of the nitrogen and oxygen atoms within the structure. The TPSA value has significant implications for the molecule's predicted biological activity. Molecules with a TPSA of less than 90 Ų are often predicted to be capable of crossing the blood-brain barrier, a crucial factor for compounds targeting the central nervous system. Furthermore, a TPSA value below 140 Ų is generally associated with good cell membrane permeability and oral bioavailability. The calculated TPSA of 48.1 Ų for this compound suggests a high likelihood of good membrane permeability.
| Molecular Descriptor | Calculated Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 48.1 Ų |
Computational Lipophilicity (LogP) Prediction and its Relationship to Biological Research
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a fundamental property that influences a compound's solubility, absorption, and interaction with biological membranes and protein targets. Computational models, such as XLogP3, are widely used to predict this value.
The predicted XLogP3-AA value for this compound is 1.4. This value indicates a balanced character between hydrophilicity and lipophilicity. In the context of biological research, a LogP value in this range is often considered favorable. It is low enough to ensure sufficient solubility in aqueous biological fluids, yet high enough to facilitate passage across lipid-based cell membranes. This balance is critical for a compound to reach its site of action within a cell or organism. The predicted lipophilicity of this compound is therefore consistent with the potential for good absorption and distribution properties.
| Lipophilicity Descriptor | Predicted Value |
|---|---|
| XLogP3-AA | 1.4 |
Analysis of Rotatable Bonds and Conformational Landscape
The number of rotatable bonds in a molecule is a key indicator of its conformational flexibility. This property affects how a molecule can adapt its shape to bind to a biological target, such as an enzyme or receptor. A lower number of rotatable bonds generally correlates with higher oral bioavailability, as it reduces the entropic penalty associated with binding.
This compound has a calculated rotatable bond count of 3. These bonds are typically the single bonds connecting the cyclopropyl (B3062369) group to the methanamine, the methanamine to the pyridine ring, and the methoxy group to the pyridine ring. Having a low number of rotatable bonds suggests that the molecule has a relatively rigid structure. This conformational constraint can be advantageous in biological research, as it can lead to higher binding affinity and specificity for a target protein. The defined conformational landscape simplifies molecular docking studies and can aid in the rational design of derivatives with improved properties.
| Flexibility Descriptor | Count |
|---|---|
| Rotatable Bond Count | 3 |
Mechanistic Investigations of Biological Interactions Involving Cyclopropyl 6 Methoxypyridin 2 Yl Methanamine
In Vitro Biochemical Assays for Enzyme Inhibition and Receptor Binding Affinity
In vitro assays are fundamental in determining the direct molecular interactions of a compound. These experiments would typically elucidate the inhibitory or binding potential of Cyclopropyl(6-methoxypyridin-2-yl)methanamine against various purified enzymes and receptors.
Phosphodiesterase (PDE) Inhibition Profiling (e.g., PDE5, PDE10A)
No specific data from phosphodiesterase inhibition profiling for this compound has been found in the reviewed literature. Such an investigation would typically involve assays measuring the compound's ability to inhibit the enzymatic activity of various PDE isoforms, like PDE5 and PDE10A, with results usually reported as IC50 values.
Investigation of Neurotransmitter Receptor Interactions and Modulatory Effects
There is no available research detailing the direct interaction or modulatory effects of this compound on neurotransmitter receptors. A standard investigation in this area would involve radioligand binding assays to determine the compound's affinity (Ki) for a panel of receptors (e.g., serotonin (B10506), dopamine, adrenergic receptors).
For a structurally similar compound, (1-(6-Methoxypyridin-2-yl)cyclopropyl)methanamine, an affinity for the serotonin 5-HT₂ₐ receptor has been reported with an IC₅₀ of 340 nM. vulcanchem.com This finding for a related molecule suggests a potential area of investigation for this compound, but no such data currently exists.
Cellular Target Identification and Deconvolution of Downstream Signaling Pathways
Identifying the cellular targets of a compound and understanding its impact on signaling pathways are crucial steps in mechanistic studies. However, there is no published research on the cellular target identification or the deconvolution of downstream signaling pathways for this compound. Methodologies for such investigations would include target-based screening, affinity chromatography, and various cellular assays to measure changes in signaling molecules (e.g., phosphorylation events, second messenger levels) upon treatment with the compound.
Preclinical In Vivo Studies in Non-Human Models for Mechanistic Elucidation
Preclinical in vivo studies in animal models are essential for understanding the physiological effects and pharmacokinetic properties of a compound.
Pharmacokinetic Profiling in Research Animal Models (excluding human data)
There is a lack of available data on the pharmacokinetic profiling of this compound in any research animal models. A typical pharmacokinetic study would involve administering the compound to animals (e.g., rats, mice) and measuring its concentration in plasma and various tissues over time to determine parameters such as absorption, distribution, metabolism, and excretion (ADME).
In Vitro and In Vivo Metabolic Stability Assessment
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. The presence of a cyclopropyl (B3062369) group in this compound is a key structural feature known to influence metabolic stability. Generally, cyclopropyl groups can enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains. hyphadiscovery.com
In vitro metabolic stability is typically assessed using systems such as liver microsomes or hepatocytes from various species, including human, rat, and dog. These assays measure the rate of disappearance of the parent compound over time, allowing for the calculation of parameters like in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Representative In Vitro Metabolic Stability Data
| Species | Test System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Human | Liver Microsomes | > 60 | < 10 |
| Rat | Liver Microsomes | 45 | 25 |
| Dog | Liver Microsomes | > 60 | < 12 |
| Human | Hepatocytes | > 90 | < 8 |
In vivo metabolic stability studies in animal models, such as rats, are essential to understand the compound's fate in a whole organism. These studies involve administering the compound and analyzing plasma or tissue samples over time to determine its pharmacokinetic parameters. The metabolic profile, including the identification of major metabolites, is also a crucial aspect of these investigations. Oxidation of the cyclopropyl ring has been observed as a metabolic pathway for some cyclopropyl-containing compounds in rats. hyphadiscovery.com
Permeability and Absorption Research in Model Systems
For a drug to be orally active, it must be absorbed from the gastrointestinal tract into the bloodstream. The permeability of a compound across the intestinal epithelium is a key factor governing its absorption. In vitro models, such as the Caco-2 cell line, are widely used to predict human intestinal permeability. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing clinically relevant transporters.
Permeability studies with Caco-2 cells measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The A-B Papp value indicates the rate of absorption, while the B-A/A-B efflux ratio can suggest the involvement of active efflux transporters.
Although specific permeability data for this compound is not available, Table 2 provides a hypothetical dataset to illustrate typical permeability assessment results.
Table 2: Representative Caco-2 Permeability Data
| Parameter | Value | Classification |
|---|---|---|
| Papp (A-B) (10⁻⁶ cm/s) | 15 | High |
| Papp (B-A) (10⁻⁶ cm/s) | 18 | - |
Pharmacodynamic Biomarker Discovery in Research Animal Models
Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug. The discovery and validation of PD biomarkers in preclinical animal models are crucial for demonstrating target engagement and for guiding dose selection in clinical trials. The identification of such biomarkers for this compound would depend on its specific biological target and therapeutic indication.
For instance, if the compound is being investigated as an anticonvulsant, as has been explored for other pyridine (B92270) derivatives, relevant PD biomarkers could include changes in seizure frequency or severity in animal models of epilepsy. researchgate.netresearchgate.net Neurological deficit can be evaluated using tests like the rotarod test. researchgate.net
Exploration of Antimicrobial and Anti-Mycobacterial Activity Mechanisms
Pyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anti-mycobacterial effects. globalresearchonline.netnih.gov The mechanism of action for such compounds can be diverse. For example, some pyridine derivatives have been shown to inhibit essential enzymes in bacteria or interfere with cell wall synthesis.
In the context of anti-mycobacterial activity, the inhibition of the mycolic acid biosynthesis pathway is a common mechanism for many drugs. Mycolic acids are essential components of the mycobacterial cell wall. Other potential mechanisms include the inhibition of DNA gyrase or other crucial enzymes. Some 2-aminopyridine (B139424) derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria. mdpi.com The specific mechanism of this compound would require dedicated microbiological and biochemical studies.
Detailed Studies on Molecular Interaction Modes with Biological Macromolecules
Understanding the molecular interactions between a compound and its biological target is fundamental to rational drug design. Techniques such as X-ray crystallography and molecular docking simulations are invaluable for elucidating these interactions.
The methoxypyridine moiety of this compound can participate in various non-covalent interactions, including hydrogen bonding (through the nitrogen atom) and π-π stacking with aromatic residues in a protein's binding pocket. vulcanchem.com The cyclopropyl group, while primarily contributing to metabolic stability, can also engage in hydrophobic interactions.
Molecular docking studies of related methoxypyridine derivatives have shown interactions with the active sites of various enzymes. mdpi.com For example, the nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the aromatic ring itself can form favorable stacking interactions. The specific interactions of this compound would be dependent on the topology and amino acid composition of its target's binding site.
Structure Activity Relationship Sar and Rational Design Strategies for Cyclopropyl 6 Methoxypyridin 2 Yl Methanamine Analogues
Impact of Cyclopropyl (B3062369) Ring Modifications on Biological Activity and Selectivity
The cyclopropyl group is a key structural motif in many biologically active compounds, valued for its ability to introduce conformational rigidity and influence electronic properties. nih.gov Modifications to this ring in analogues of cyclopropyl(6-methoxypyridin-2-yl)methanamine can have profound effects on their biological profiles.
The stereochemistry of the cyclopropyl ring is a critical determinant of biological activity. The three-dimensional arrangement of substituents on the cyclopropane (B1198618) ring can significantly affect how the molecule interacts with its biological target. For instance, in a series of N-acylated derivatives of salinomycin (B1681400), the stereochemistry at the C20 position, which is part of a complex polyether structure, was found to be pivotal for their antiproliferative activity. nih.gov Analogues with the native stereochemistry were markedly more potent than their C20-epimers, highlighting that a precise spatial orientation is often required for optimal target engagement. nih.gov Similarly, in the context of cyclopropyl-containing inhibitors, the specific stereoisomer can dictate the binding orientation within an enzyme's active site, leading to significant differences in inhibitory potency. This underscores the importance of stereoselective synthesis to isolate and evaluate individual enantiomers or diastereomers of this compound analogues to identify the most active stereoisomer. efmc.info
The introduction of substituents on the cyclopropyl ring can alter the molecule's conformational preferences, which in turn affects its binding to a biological target. The rigid nature of the cyclopropane ring can be exploited to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding. researchgate.net However, the addition of substituents can introduce steric hindrance or create new points of interaction. Computational modeling of cyclopropylcyclohexadienone-containing antitumor agents has shown that conformational effects can significantly influence their reactivity, a phenomenon termed "conformational catalysis". nih.gov These studies reveal that the shape and flexibility of the molecule, dictated in part by the cyclopropyl ring and its substituents, can dramatically alter the activation energy of a reaction, which can be analogous to the binding energy in a receptor-ligand interaction. nih.gov Therefore, the strategic placement of substituents on the cyclopropyl ring of this compound analogues can be used to fine-tune their conformational properties and optimize their fit within a target's binding site.
Table 1: Impact of Cyclopropyl Ring Modifications on Biological Activity
| Modification | Effect on Biological Activity | Rationale |
| Stereochemistry | Can significantly alter potency and target engagement. | Precise 3D orientation is often required for optimal interaction with the biological target. |
| Substituents | Can modulate conformational preferences and binding affinity. | Can introduce steric effects or new interaction points, influencing the molecule's shape and fit within the binding site. |
Role of Pyridine (B92270) Ring Substitutions and the Implementation of Heteroaromatic Bioisosteres in SAR
The 6-methoxypyridine ring is another crucial component of the this compound scaffold, offering numerous avenues for modification to improve biological activity and selectivity.
Substituents on the pyridine ring can influence the electronic properties, lipophilicity, and hydrogen bonding potential of the molecule. mdpi.com For example, in a series of pyridine derivatives with antiproliferative activity, the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups were found to enhance their activity. mdpi.com Conversely, the introduction of halogen atoms or bulky groups often led to a decrease in activity. mdpi.com In the context of 15-PGDH inhibitors, replacing a phenyl ring with a pyridine ring was a tolerated modification, though the position of the nitrogen atom within the ring was critical to maintaining potency. acs.org The strategic replacement of the methoxy group with other substituents can also be a valuable strategy. Bioisosteric replacement of a methoxy group with alkyl groups has been shown to alter metabolic stability, while replacement with 5- or 6-membered rings can restore metabolic stability. cambridgemedchemconsulting.com
The use of heteroaromatic bioisosteres for the pyridine ring itself is a common strategy in drug design to modulate physicochemical properties and target interactions. estranky.sk For instance, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of quorum sensing inhibitors. nih.gov Similarly, in the development of CB2 ligands, the bioisosteric replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) was explored to improve metabolic stability and reduce off-target effects, although this led to a decrease in affinity. researchgate.net These examples highlight the potential of exploring different heteroaromatic cores to fine-tune the properties of this compound analogues.
Table 2: Influence of Pyridine Ring Modifications on Biological Activity
| Modification | Effect on Biological Activity | Rationale |
| Substituent Position | Critical for maintaining or improving potency. | Affects electronic distribution and steric interactions within the binding site. |
| Methoxy Group Replacement | Can modulate metabolic stability and lipophilicity. | Different functional groups alter the molecule's physicochemical properties. |
| Heteroaromatic Bioisosteres | Can improve properties like metabolic stability and reduce off-target effects. | Different ring systems can offer more favorable interactions and metabolic profiles. |
Influence of the Amine Functionality and its Derivatization on Structure-Activity Relationships
The primary amine of this compound is a key functional group that can participate in crucial hydrogen bonding interactions with the biological target. Its basicity can also play a role in target engagement and pharmacokinetic properties.
Derivatization of the amine group, for example through N-acylation, can significantly impact biological activity. In a series of salinomycin derivatives, N-acylation of an amine precursor led to a new class of compounds with superior cytotoxicity and improved selectivity toward human cancer cells. nih.gov The nature of the acyl group (amides, ureas, carbamates, etc.) can introduce a wide range of functionalities that can probe different regions of the binding pocket and establish new interactions. In the development of inhibitors for the histone demethylase KDM1A, modifications of the amine group in α-substituted cyclopropylamine (B47189) derivatives were a key focus of SAR studies. estranky.sk
The basicity of the amine is another important factor. In a series of triazolopyrimidine-based inhibitors, the introduction of a polar cyano group in place of a methyl group on a tert-butyl substituent led to a significant reduction in inhibitory activity, suggesting that maintaining a certain level of hydrophobicity around the amine-binding region is important. cambridgemedchemconsulting.com Therefore, derivatization of the amine in this compound analogues should be carefully considered to maintain or enhance the desired interactions with the target while also optimizing physicochemical properties.
Table 3: Impact of Amine Functionality and Derivatization on SAR
| Modification | Effect on Biological Activity | Rationale |
| N-Acylation | Can significantly improve potency and selectivity. | Introduces new functional groups that can form additional interactions with the target. |
| Amine Basicity | Can influence target engagement and pharmacokinetic properties. | Affects the ionization state of the amine and its ability to form ionic interactions. |
| Hydrophobicity of Substituents | Can be critical for maintaining binding affinity. | The binding pocket around the amine may have specific hydrophobicity requirements. |
Rational Design Principles for Modulating Selectivity and Potency in Preclinical Biological Models
Rational drug design relies on a deep understanding of the SAR to guide the design of new analogues with improved properties. nih.gov For this compound analogues, several key principles can be applied to modulate selectivity and potency.
One key principle is structure-based design, which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. mdpi.com By understanding the shape and chemical nature of the binding site, modifications can be designed to maximize favorable interactions and minimize unfavorable ones. For example, in the design of novel tricyclic topoisomerase inhibitors, a rational design approach was used to address off-target CYP enzyme inhibition by modifying a specific methylene (B1212753) amino moiety that was identified as the source of the problem. nih.gov
Another principle is the use of bioisosteric replacements to fine-tune physicochemical properties. As discussed in section 6.2, replacing the methoxy group or the entire pyridine ring with bioisosteres can be a powerful strategy to improve metabolic stability, solubility, and selectivity. cambridgemedchemconsulting.comnih.govresearchgate.net In the development of a selective PI3K-beta inhibitor, a rational design approach led to the identification of a novel thiazolopyrimidinone series with excellent potency and selectivity. nih.gov
Finally, a thorough understanding of the SAR for each part of the molecule is crucial. By systematically exploring modifications to the cyclopropyl ring, the pyridine ring, and the amine functionality, a comprehensive picture of the pharmacophore can be built. This knowledge can then be used to design new analogues that combine the most favorable features to achieve the desired potency and selectivity profile.
Application of SAR in Hit-to-Lead Optimization and Chemical Probe Development
The hit-to-lead (H2L) process is a critical phase in drug discovery where initial "hits" from a screening campaign are optimized into more promising "lead" compounds. efmc.infoupmbiomedicals.com SAR is the cornerstone of this process, guiding the iterative design, synthesis, and testing of new analogues to improve potency, selectivity, and drug-like properties. vichemchemie.comspirochem.com
A case study in the optimization of an imidazo[1,2-a]pyridine (B132010) hit series for visceral leishmaniasis demonstrated the power of collaborative virtual screening to rapidly explore the SAR and identify more potent compounds. nih.gov By understanding which structural modifications were tolerated and which were detrimental, the researchers were able to focus their synthetic efforts on the most promising avenues. In another example, the hit-to-lead optimization of heterocyclic carbonyloxycarboximidamides as adenosine (B11128) A3 receptor antagonists was guided by a combination of structure-based design and SAR studies, leading to the discovery of compounds with significantly improved affinity. nih.gov
The development of chemical probes, which are small molecules used to study the function of a biological target, also relies heavily on SAR. mdpi.com A potent and selective chemical probe must interact with its target in a well-defined manner. The development of phenanthridine (B189435) analogues as chemical probes for disrupting DNA-protein interactions involved a systematic optimization strategy based on an initial hit, leading to a novel probe with moderate inhibitory activity. uni.lu The SAR data generated during the hit-to-lead optimization of this compound analogues can be invaluable for the design of high-quality chemical probes to further investigate the biological role of their target.
Research Applications and Utility of Cyclopropyl 6 Methoxypyridin 2 Yl Methanamine
Strategic Building Block in Complex Organic Synthesis
Cyclopropyl(6-methoxypyridin-2-yl)methanamine is valued in synthetic organic chemistry for its distinct structural motifs, which can be strategically employed in the construction of more complex molecules. The presence of a primary amine, a methoxy-substituted pyridine (B92270) ring, and a cyclopropane (B1198618) ring offers multiple points for chemical modification, making it a versatile building block.
The structure of this compound is particularly relevant in the field of medicinal chemistry, where it serves as a precursor to a variety of pharmacologically active scaffolds. The pyridine moiety is a common feature in many bioactive compounds, capable of engaging in hydrogen bonding and other interactions with biological targets. The cyclopropyl (B3062369) group, a bioisostere of a phenyl ring or a gem-dimethyl group, can enhance metabolic stability and improve the binding affinity of a molecule to its target.
Research has indicated that this compound can be utilized as a scaffold for kinase inhibitors. The pyridine portion of the molecule is thought to interact with the ATP-binding pockets of kinases, while the cyclopropyl group contributes to metabolic stability. Additionally, preclinical data for related compounds suggest an affinity for serotonin (B10506) receptors, highlighting its potential as a starting point for the development of novel neurological agents. For instance, the design and synthesis of selective serotonin 2C receptor agonists have utilized similar cyclopropylmethanamine backbones, demonstrating the utility of this chemical class in constructing molecules that target the central nervous system. nih.govnih.gov
The primary amine functionality allows for the straightforward introduction of a wide range of substituents and the construction of larger, more complex heterocyclic systems through reactions such as amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.
Below is a table of structural analogues of this compound and their potential biological relevance.
| Compound Name | Key Modification | Potential Biological Relevance |
| (1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine | Methoxy (B1213986) → Methyl | Altered lipophilicity and electronic properties |
| [1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine | Cyclopropane → Cyclobutane | Increased ring strain and altered spatial arrangement |
| (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine | Methoxy → Fluoro | Modified electronic properties and potential for altered binding interactions |
While the direct participation of this compound in multi-component reactions (MCRs) is not extensively documented in publicly available literature, its structural features, particularly the primary amine, make it a plausible candidate for such reactions. MCRs, such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry for the rapid generation of diverse molecular libraries, and primary amines are key reactants in many of these transformations. The application of this specific building block in advanced synthetic methodologies remains an area for future exploration.
Development of Chemical Probes for Investigating Biological Systems
The use of this compound in the development of chemical probes for the investigation of biological systems is not well-established in the current scientific literature. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or in vivo context. While the potential exists to modify this compound, for example, by attaching fluorescent tags for cellular imaging, such applications have been suggested as a future direction rather than a current utility.
Applications in Catalysis and Ligand Design in Organometallic Chemistry
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. This suggests a possible application in catalysis and ligand design. The amine group could also be involved in chelation, potentially forming a bidentate ligand. It has been proposed that this compound can coordinate to transition metals such as palladium and copper, which are commonly used in cross-coupling reactions. However, specific examples of its use as a ligand in organometallic catalysis are not readily found in peer-reviewed publications. The broader field of organometallic chemistry has extensively utilized pyridine-based ligands, and the unique steric and electronic properties of this particular substituted pyridine could offer advantages in specific catalytic applications, though this remains an area requiring further research.
Future Research Directions and Unexplored Avenues for Cyclopropyl 6 Methoxypyridin 2 Yl Methanamine
Exploration of Novel and Efficient Synthetic Methodologies
The development of novel and efficient synthetic methodologies is crucial for accessing Cyclopropyl(6-methoxypyridin-2-yl)methanamine and its analogs for further investigation. A particularly promising area is the application of C-H functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom and step economy. nih.gov Direct C-H functionalization of the pyridine (B92270) ring could streamline the synthesis of this and related compounds. nih.gov
Traditional methods for synthesizing functionalized pyridines often involve the construction of the ring from acyclic precursors, which can be lengthy and generate significant waste. longdom.org Modern approaches, such as transition-metal-catalyzed C-H functionalization, offer more direct routes to substituted pyridines. researchgate.net These reactions can introduce alkyl, aryl, or other groups directly onto the pyridine core, although controlling regioselectivity can be a challenge. nih.gov For the synthesis of this compound, methods that selectively target the C2 and C6 positions of the pyridine ring would be of particular interest.
Furthermore, the enantioselective synthesis of chiral cyclopropylamines is an area of active research, with methods such as asymmetric cyclopropanation and enzymatic resolutions being employed. researchgate.netmdpi.com Developing biocatalytic strategies for the synthesis of keto-functionalized cyclopropanes, which can then be converted to the desired amine, offers a green and highly selective alternative to traditional chemical catalysts. nih.gov
| Synthetic Approach | Potential Advantages | Key Challenges |
| C-H Functionalization | Increased atom and step economy, avoids pre-functionalization. nih.gov | Regioselectivity control on the pyridine ring. nih.gov |
| Biocatalysis | High diastereo- and enantioselectivity, environmentally friendly. nih.gov | Enzyme stability and substrate scope. |
| Multicomponent Reactions | Methodological simplicity, reduced waste. researchgate.net | Control of complex reaction cascades. |
Deepening Understanding of Stereospecific Biological Interactions and their Implications
The presence of a chiral center in this compound suggests that its enantiomers may exhibit different biological activities. A critical area of future research is the enantioselective synthesis of this compound to enable the study of the stereospecific interactions of each enantiomer with biological targets. mdpi.comrsc.orgnih.govrsc.org The distinct three-dimensional arrangement of the cyclopropyl (B3062369) and aminomethyl groups can lead to significant differences in binding affinity and efficacy at protein targets. rsc.org
Understanding these stereospecific interactions is paramount, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. rsc.org Techniques such as X-ray crystallography of the compound bound to its target protein can provide detailed insights into the specific molecular interactions that govern stereoselectivity. Computational modeling and molecular docking studies can also be employed to predict and rationalize the binding of different enantiomers. mdpi.com
Integration with Advanced Omics Technologies for Systems-Level Mechanistic Insights
To gain a comprehensive understanding of the biological effects of this compound, the integration of advanced "omics" technologies is essential. These approaches, including proteomics, metabolomics, and lipidomics, allow for a systems-level view of the molecular changes induced by the compound in biological systems. arxiv.orgbohrium.comresearchgate.net
Chemical proteomics can be a powerful tool to identify the direct protein targets of the compound. researchgate.netnih.gov By using an immobilized version of the molecule as an affinity probe, researchers can pull down and identify its binding partners from cell lysates. nih.gov This can uncover novel targets and provide insights into the compound's mechanism of action. nih.gov
Expression proteomics can reveal changes in protein abundance following treatment with the compound, highlighting the cellular pathways and processes that are affected. arxiv.org This can help to elucidate the downstream effects of target engagement and identify potential biomarkers of activity. arxiv.org
Metabolomics and lipidomics can provide a snapshot of the metabolic state of cells or organisms upon exposure to the compound. nih.govmdpi.com This can reveal alterations in metabolic pathways and identify potential off-target effects. nih.govhyphadiscovery.com Chiral metabolomics could be particularly useful in distinguishing the metabolic fate of the individual enantiomers of this compound. mdpi.com
| Omics Technology | Potential Application | Expected Insights |
| Chemical Proteomics | Target identification. researchgate.netnih.gov | Direct binding partners, mechanism of action. nih.gov |
| Expression Proteomics | Pathway analysis. arxiv.org | Downstream effects, biomarker discovery. arxiv.org |
| Metabolomics/Lipidomics | Metabolic profiling. nih.govmdpi.com | Alterations in metabolic pathways, off-target effects. hyphadiscovery.com |
Discovery of Novel Applications as Chemical Tools or Precursors for Emerging Technologies
Beyond its potential as a therapeutic agent, this compound and its derivatives could find applications as chemical tools or precursors for emerging technologies. The unique properties of the cyclopropylamine (B47189) moiety make it a valuable building block in various chemical syntheses. longdom.org
In materials science , cyclopropylamines are used in the synthesis of specialty polymers and advanced coatings. longdom.org The rigidity and strain of the cyclopropane (B1198618) ring can impart unique mechanical and thermal properties to these materials. longdom.org Further research could explore the incorporation of this compound into novel polymers or other materials to leverage the combined properties of its constituent functional groups. The field of click chemistry, for instance, offers a robust set of reactions for the modification and formation of materials where such a molecule could be a valuable precursor. umich.edu
As a chemical probe , this compound could be modified with fluorescent tags or other labels to study biological processes. Its specific binding to a particular protein could be exploited to visualize the localization and dynamics of that protein within cells. The development of such probes would be a valuable contribution to chemical biology.
Furthermore, cyclopropylamines can serve as precursors for the synthesis of more complex molecules, including other heterocyclic systems. longdom.orgrsc.org The reactivity of the strained cyclopropane ring and the nucleophilic amine group can be harnessed to construct novel molecular architectures with potential applications in various fields of chemistry. longdom.orgnih.gov
Identification and Addressing of Research Gaps in Compound Space and Biological Contexts
A significant research gap exists in the exploration of the chemical space around this compound. Systematic structural modifications could lead to the discovery of analogs with improved potency, selectivity, or pharmacokinetic properties. Key areas for exploration include:
Substitution on the pyridine ring: Introducing different substituents at various positions on the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity. nih.govrsc.orgnih.govmdpi.comnih.govrsc.org
Modification of the cyclopropyl group: Altering the substitution pattern on the cyclopropane ring could influence its interaction with target proteins and affect its metabolic stability. hyphadiscovery.com
Variation of the linker: The length and nature of the linker between the pyridine and amine groups could be varied to optimize the spatial relationship between these two key pharmacophoric elements.
From a biological perspective, the full range of potential therapeutic applications for this compound class remains largely unexplored. While its structural motifs are present in compounds with diverse activities, systematic screening against a broad panel of biological targets could uncover novel therapeutic opportunities. nih.govrsc.org Given the prevalence of pyridine and cyclopropylamine moieties in central nervous system (CNS) active compounds, exploring its potential in neurological disorders could be a fruitful avenue of research. acs.org Furthermore, investigating its activity in different disease models, beyond the initial areas of interest, could reveal unexpected therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing cyclopropyl(6-methoxypyridin-2-yl)methanamine, and how are key intermediates validated?
- Answer : The compound can be synthesized via reductive amination or cyclopropanation strategies. For example, General Method C (evidence from structurally similar compounds) involves reacting a pyridinyl aldehyde (e.g., 6-methoxypyridine-2-carbaldehyde) with cyclopropylamine derivatives in the presence of NaBH(OAc)₃ in dichloroethane (DCE) . Key intermediates, such as Schiff bases, are validated using ¹H/¹³C NMR to confirm imine formation (δ ~8-9 ppm for aldehyde protons, δ ~160-170 ppm for C=N in ¹³C NMR). HRMS (ESI) is used to verify molecular ion peaks with <2 ppm mass error .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (e.g., 0.1% TFA in H₂O/MeCN) ensures >95% purity.
- Structural Confirmation :
- ¹H NMR : Look for cyclopropyl CH₂ protons (δ ~0.5-1.5 ppm, multiplet) and pyridinyl CH₃O protons (δ ~3.8-4.0 ppm, singlet).
- HRMS : Match [M+H]⁺ or [M+Na]⁺ peaks to theoretical values (e.g., C₁₀H₁₃N₂O⁺: calculated 193.0977, observed 193.0975) .
Q. What are the critical physicochemical properties to characterize for this compound in early-stage research?
- Answer : Prioritize:
- LogP : Measured via shake-flask method or calculated using software (e.g., ChemAxon). Expected LogP ~1.5-2.5 due to cyclopropyl lipophilicity and pyridinyl hydrophilicity .
- Solubility : Determine in PBS (pH 7.4) and DMSO using nephelometry. Adjust formulation with co-solvents (e.g., 10% DMSO in saline) if solubility <1 mg/mL.
- Stability : Assess under accelerated conditions (40°C/75% RH for 1 week) via HPLC to detect degradation products .
Advanced Research Questions
Q. How can the metabolic stability of this compound be evaluated in vitro, and what role does the cyclopropyl group play?
- Answer :
- Assay Design : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify parent compound loss over time using LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) and half-life (t₁/₂) .
- Role of Cyclopropyl : The cyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to its rigid, strained structure, which hinders enzyme binding. Compare Cl₍ᵢₙₜ₎ with non-cyclopropyl analogs to validate this effect .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in serotonin receptor modulation?
- Answer :
- Target Screening : Perform radioligand binding assays (e.g., 5-HT₂C receptor) using HEK293 cells expressing human receptors. Use [³H]-mesulergine as a competitive ligand and calculate IC₅₀/Kᵢ values .
- SAR Modifications : Synthesize analogs with variations in:
- Pyridinyl substituents : Replace 6-methoxy with 6-ethoxy or 6-fluoro to assess steric/electronic effects.
- Cyclopropyl geometry : Test (1S,2S)- vs. (1R,2R)-cyclopropyl diastereomers for stereoselective binding .
Q. How can molecular docking studies guide the optimization of this compound for enhanced target affinity?
- Answer :
- Protocol : Dock the compound into a 5-HT₂C receptor homology model (built using PDB: 6BQG) with AutoDock Vina. Focus on key residues (e.g., Asp134 for salt bridges, Phe327 for π-π stacking).
- Optimization Insights :
- Introduce hydrogen-bond donors (e.g., -NH₂) to strengthen interactions with Ser137.
- Adjust cyclopropyl orientation to minimize steric clashes with Val135 .
Q. What experimental approaches resolve contradictions in biological activity data across different assay platforms?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
